molecular formula C26H31BrN8O B1683879 CCT137690 CAS No. 1095382-05-0

CCT137690

Cat. No.: B1683879
CAS No.: 1095382-05-0
M. Wt: 551.5 g/mol
InChI Key: GFLQCBTXTRCREJ-UHFFFAOYSA-N
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Description

CCT 137690 is a highly selective, orally bioavailable inhibitor of Aurora kinases, which are crucial for cell division. Aurora kinases regulate key stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora A and B kinases has been associated with various human cancers, making them novel targets for antimitotic drugs .

Scientific Research Applications

CCT 137690 has a wide range of scientific research applications, particularly in the fields of cancer research and cell biology:

Mechanism of Action

Target of Action

CCT137690, also known as CCT-137690, is an ATP-competitive inhibitor that primarily targets the Aurora kinases . The Aurora kinases, specifically Aurora A, B, and C, are a family of serine/threonine kinases that play crucial roles in cell division . This compound exhibits IC50 values of 15, 25, and 19 nM for Auroras A, B, and C, respectively .

Mode of Action

This compound binds to the ATP-binding site of Aurora B . It also contacts the glycine-rich loop when bound . By inhibiting the Aurora kinases, this compound disrupts key stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis .

Biochemical Pathways

The Aurora kinases are part of the Chromosomal Passenger Complex (CPC), which plays a critical role in cell division . Aurora B in the CPC ensures faithful chromosome segregation and promotes the correct biorientation of chromosomes on the mitotic spindle . This compound efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation, which are Aurora B and Aurora A substrates, respectively .

Pharmacokinetics

This compound is orally bioavailable . It was found to have an aqueous solubility of 0.23 mg/mL , suggesting that it can be readily absorbed and distributed in the body.

Result of Action

Continuous exposure of tumor cells to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage . This compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study on colorectal cancer cells, this compound was found to increase the sensitivity of SW620 cells to radiation . This suggests that the efficacy of this compound can be enhanced in a radiotherapy context.

Biochemical Analysis

Biochemical Properties

CCT137690 exhibits IC50 values of 15, 25, and 19 nM for Aurora A, B, and C, respectively . It binds to the ATP-binding site of Aurora B and also contacts the glycine-rich loop when bound . This compound has displayed impressive in vitro antiproliferative effects in a variety of cell lines .

Cellular Effects

This compound efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation (Aurora B and Aurora A substrates, respectively) in HCT116 and HeLa cells . Continuous exposure of tumor cells to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .

Molecular Mechanism

This compound binds to the ATP-binding site of Aurora B, inhibiting its activity . This results in the inhibition of Aurora B and Aurora A substrates, histone H3 and transforming acidic coiled-coil 3, respectively . The inhibition of these substrates disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Continuous exposure of tumor cells to this compound leads to multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This suggests that the effects of this compound are not transient but persist as long as the compound is present.

Dosage Effects in Animal Models

In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth . This suggests that the effects of this compound are dose-dependent and can be observed at the organism level.

Metabolic Pathways

Given its role as an Aurora kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell division and growth .

Transport and Distribution

Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .

Subcellular Localization

Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .

Preparation Methods

CCT 137690 is synthesized as an imidazo[4,5-b]pyridine derivative. The synthetic route involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for CCT 137690 have not been extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

CCT 137690 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:

Comparison with Similar Compounds

CCT 137690 is unique due to its high selectivity and potency as an Aurora kinase inhibitor. Similar compounds include:

CCT 137690 stands out due to its dual inhibition of Aurora A and B kinases, making it a versatile tool for cancer research and therapeutic development.

Properties

IUPAC Name

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQCBTXTRCREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648898
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095382-05-0
Record name 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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